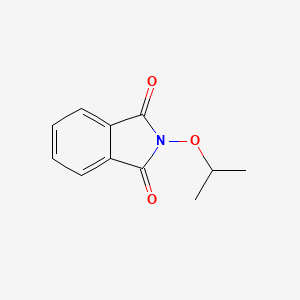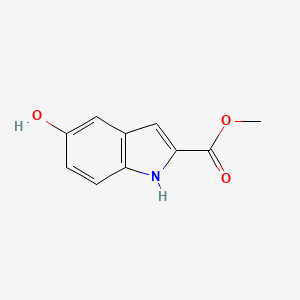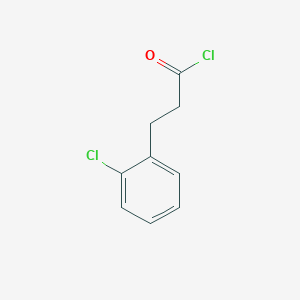
2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely include a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The chloromethyl and dimethyl groups would be attached to specific positions on this ring .Chemical Reactions Analysis
The chloromethyl group in this compound is likely to be reactive and could undergo various chemical reactions . For example, it could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Based on similar compounds, “2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole hydrochloride” is likely to be a solid at room temperature . It might be soluble in water and could have a melting point in the range of 100-200°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound is involved in reactions with diazomethane, leading to a mixture of thiazole derivatives through a mechanism involving thiocaronyl ylide intermediates. This process illustrates its reactivity and potential for generating diverse chemical structures (Kägi, Linden, Heimgartner, & Mlostoń, 1993). Additionally, its halogenation under mild conditions provides an efficient method for obtaining chloromethyl and bromomethyl derivatives, highlighting its versatility in organic synthesis (Yamane, Mitsudera, & Shundoh, 2004).
Corrosion Inhibition
Thiazole derivatives, including those related to 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, have been studied for their corrosion inhibition properties. They demonstrate significant efficiency in protecting metals in corrosive environments, such as hydrochloric acid solutions, by forming protective layers on metal surfaces. This application is crucial for industries dealing with metal preservation and maintenance (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Material Science and Engineering
Its derivatives have found applications in material science, particularly in the development of new materials with potential utility in various technological applications. For example, synthesis routes and characterizations of novel thiazole compounds offer insights into their physical and chemical properties, opening doors to their use in advanced material science applications (Jin-yan, 2010).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound is a precursor in the synthesis of a wide array of thiazole derivatives. These derivatives are pivotal in constructing complex molecules with diverse biological and chemical properties, serving as a foundational element in the development of heterocyclic compounds with specific functionalities (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would depend on its specific applications. For example, if it’s used as a pharmaceutical, future research could focus on improving its efficacy and safety profile. If it’s used as a chemical intermediate, future research could focus on developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4,5-dimethyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-4-5(2)9-6(3-7)8-4;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCANNDSVKBZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3143273.png)







![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)

